molecular formula C63H63ClCuO4P3 B14346546 Copper(1+);tris(2-methylphenyl)phosphane;perchlorate CAS No. 91019-21-5

Copper(1+);tris(2-methylphenyl)phosphane;perchlorate

Cat. No.: B14346546
CAS No.: 91019-21-5
M. Wt: 1076.1 g/mol
InChI Key: JPFQGMZRVXHYJJ-UHFFFAOYSA-M
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Description

Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is a coordination compound that features a copper ion coordinated with tris(2-methylphenyl)phosphane ligands and a perchlorate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(1+);tris(2-methylphenyl)phosphane;perchlorate typically involves the reaction of copper(I) salts with tris(2-methylphenyl)phosphane ligands in the presence of a perchlorate source. One common method involves the use of copper(I) chloride and tris(2-methylphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);tris(2-methylphenyl)phosphane;perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.

    Ligand Substitution: The tris(2-methylphenyl)phosphane ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.

    Ligand Substitution: Ligand substitution reactions can be carried out using various phosphine ligands or other coordinating molecules in solvents like dichloromethane or acetonitrile.

    Coordination Reactions: Coordination reactions typically involve the use of metal salts or other ligands in suitable solvents.

Major Products Formed

    Oxidation: Oxidation of the copper(I) center typically results in the formation of copper(II) complexes.

    Ligand Substitution: Substitution reactions yield new coordination compounds with different ligands.

    Coordination Reactions: Coordination reactions result in the formation of new coordination complexes with varying stoichiometries and properties.

Scientific Research Applications

Copper(1+);tris(2-methylphenyl)phosphane;perchlorate has several scientific research applications, including:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and hydrogenation reactions.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of copper(I) complexes.

    Biological Studies:

Mechanism of Action

The mechanism by which Copper(1+);tris(2-methylphenyl)phosphane;perchlorate exerts its effects depends on the specific application. In catalysis, the copper(I) center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The tris(2-methylphenyl)phosphane ligands provide steric and electronic stabilization to the copper(I) center, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Copper(I) chloride;tris(2-methylphenyl)phosphane
  • Copper(I) bromide;tris(2-methylphenyl)phosphane
  • Copper(I) iodide;tris(2-methylphenyl)phosphane

Uniqueness

Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is unique due to the presence of the perchlorate counterion, which can influence the compound’s solubility, stability, and reactivity. The tris(2-methylphenyl)phosphane ligands provide a specific steric and electronic environment around the copper(I) center, distinguishing it from other copper(I) phosphane complexes.

Properties

CAS No.

91019-21-5

Molecular Formula

C63H63ClCuO4P3

Molecular Weight

1076.1 g/mol

IUPAC Name

copper(1+);tris(2-methylphenyl)phosphane;perchlorate

InChI

InChI=1S/3C21H21P.ClHO4.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5;/h3*4-15H,1-3H3;(H,2,3,4,5);/q;;;;+1/p-1

InChI Key

JPFQGMZRVXHYJJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[O-]Cl(=O)(=O)=O.[Cu+]

Origin of Product

United States

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